Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate
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Overview
Description
Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylphenol share the trifluoromethyl group but differ in their overall structure and reactivity.
Sulfonyl Compounds: Compounds like sulfonyl chlorides and sulfonamides contain the sulfonyl group but have different functional groups attached.
Uniqueness
Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester is unique due to the combination of the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C11H11F3O5S |
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Molecular Weight |
312.26 g/mol |
IUPAC Name |
methyl 2-[3-(trifluoromethylsulfonyloxy)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(10(15)18-2)8-4-3-5-9(6-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
ZGMOQKZZPJSTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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